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Compound of Interest

Compound Name: 4-Oxohexanoic acid

Cat. No.: B072597 Get Quote

A Comparative Analysis of Spectroscopic Data
for 4-Oxohexanoic Acid
For researchers, scientists, and professionals in drug development, access to reliable and

comprehensive spectroscopic data is paramount for the accurate identification and

characterization of chemical compounds. This guide provides a comparative overview of

publicly available spectroscopic data for 4-Oxohexanoic acid (CAS No. 1117-74-4), a six-

carbon organic compound containing both a ketone and a carboxylic acid functional group.

Data from prominent sources including PubChem and SpectraBase are summarized and

compared to offer a foundational resource for analytical studies.

Summary of Spectroscopic Data
The following tables provide a consolidated view of the available quantitative spectroscopic

data for 4-Oxohexanoic acid from various sources. It is important to note that while the

existence of ¹H NMR, ¹³C NMR, FT-IR, and GC-MS spectra is indicated in several databases,

access to the detailed raw data and peak characteristics is often restricted and may require a

subscription or institutional access.

Table 1: ¹H NMR Spectroscopic Data
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Source/Database Instrument Solvent

Chemical Shifts
(ppm) and
Coupling
Constants (Hz)

PubChem (sourced

from SpectraBase)
Varian CFT-20 Not Specified

Data not publicly

available without a

subscription.

SpectraBase (Wiley) Not Specified Not Specified

Data not publicly

available without a

subscription.

Table 2: ¹³C NMR Spectroscopic Data
Source/Database Sample Source Solvent

Chemical Shifts
(ppm)

PubChem (sourced

from SpectraBase)

Bio-Rad Laboratories,

Inc.
Not Specified

Data not publicly

available without a

subscription.

SpectraBase (Wiley) Not Specified Not Specified

Data not publicly

available without a

subscription.

Table 3: FT-IR Spectroscopic Data
Source/Database Technique Sample Source

Key Absorption
Bands (cm⁻¹)

PubChem (sourced

from SpectraBase)
Capillary Cell: Neat

Bio-Rad Laboratories,

Inc.

Peak list not publicly

available.

SpectraBase (Wiley) Not Specified Not Specified
Peak list not publicly

available.

Table 4: Mass Spectrometry Data
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Source/Databa
se

Technique
Ionization
Mode

Precursor m/z

Major
Fragment Ions
(m/z) and
Relative
Intensities

PubChem (from

MassBank,

Accession:

MSBNK-

Keio_Univ-

KO001553)

LC-ESI-QQ-MS2 Negative 129 ([M-H]⁻)

129 (999), 85.2

(64), 128.5 (53),

111.1 (46), 82.8

(1)[1]

PubChem

(sourced from

SpectraBase)

GC-MS Not Specified Not Specified

Fragmentation

pattern not

publicly

available.

SpectraBase

(Wiley)
GC-MS Not Specified Not Specified

Fragmentation

pattern not

publicly

available.[2]

Experimental Protocols
Detailed experimental protocols for the acquisition of the referenced spectroscopic data are not

fully disclosed in the publicly accessible information. However, based on the information

available and general laboratory practices, the following outlines the likely methodologies

employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

Instrumentation: A Varian CFT-20 spectrometer was used for the ¹H NMR data referenced in

PubChem.[3]

Sample Preparation: For NMR analysis of a carboxylic acid like 4-Oxohexanoic acid, the

sample would typically be dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)

to avoid solvent interference in the ¹H NMR spectrum.
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Data Acquisition: Standard pulse sequences would be used to acquire the ¹H and ¹³C NMR

spectra. For ¹³C NMR, proton decoupling is commonly employed to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Technique: The data from PubChem specifies the use of a "CAPILLARY CELL: NEAT"

technique.[3] This indicates that the spectrum was obtained from a thin film of the pure liquid

sample placed between two infrared-transparent salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-transform infrared spectrometer would have been used to record

the interferogram and subsequently compute the infrared spectrum.

Mass Spectrometry (MS):

LC-ESI-QQ-MS2 (from MassBank):

Instrumentation: An API3000, a triple quadrupole mass spectrometer, was used.[1]

Sample Introduction: The sample was likely introduced via liquid chromatography (LC) to

separate it from any impurities before ionization.

Ionization: Electrospray ionization (ESI) in negative ion mode was used to generate the

deprotonated molecule [M-H]⁻.[1]

MS/MS Analysis: The precursor ion (m/z 129) was selected in the first quadrupole,

fragmented in the collision cell (collision energy of 10 V), and the resulting fragment ions

were analyzed in the third quadrupole.[1]

GC-MS (from SpectraBase):

Instrumentation: A gas chromatograph coupled to a mass spectrometer was used.

Sample Preparation: As 4-Oxohexanoic acid is a relatively polar and non-volatile

compound, derivatization (e.g., esterification) might have been employed to increase its

volatility for GC analysis.

Separation: The sample would be injected into the GC, where it is vaporized and

separated based on its boiling point and interaction with the stationary phase of the GC
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column.

Ionization and Detection: As the compound elutes from the GC column, it enters the mass

spectrometer, where it is ionized (typically by electron impact, EI) and the resulting

fragments are detected.

Data Interpretation and Logical Workflow
The process of acquiring and comparing spectroscopic data for a compound like 4-
Oxohexanoic acid follows a logical workflow. This workflow is crucial for ensuring the identity

and purity of the compound.

Workflow for Spectroscopic Data Comparison of 4-Oxohexanoic Acid

Conclusion

NMR Spectroscopy
(¹H and ¹³C)

Determine Chemical Shifts
& Coupling Constants

FT-IR Spectroscopy

Identify Functional Group
Frequencies

Mass Spectrometry
(LC-MS, GC-MS)

Determine Molecular Ion
& Fragmentation Pattern

Compare NMR Data
(PubChem, SpectraBase)

Compare IR Data
(PubChem, SpectraBase)

Compare MS Data
(MassBank, SpectraBase)

Confirm Structure of
4-Oxohexanoic Acid

Click to download full resolution via product page

Spectroscopic data acquisition and comparison workflow.

Conclusion
The publicly available spectroscopic data for 4-Oxohexanoic acid provides a foundational

basis for its identification. The LC-MS/MS data from MassBank offers valuable fragmentation

information. However, a comprehensive comparison of ¹H NMR, ¹³C NMR, FT-IR, and GC-MS
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data is currently limited by the paywalled access to detailed spectral information on platforms

like SpectraBase. For researchers requiring definitive structural confirmation and purity

assessment, it is recommended to either acquire the spectroscopic data independently or gain

access to the complete datasets from the cited spectral databases. This guide serves as a

starting point, summarizing the accessible information and outlining the necessary steps for a

more in-depth comparative analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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